![molecular formula C13H23NO4 B1279739 (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid CAS No. 219819-74-6](/img/structure/B1279739.png)
(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid
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Overview
Description
The compound you’re asking about is a derivative of propanoic acid with a cyclopentyl group, an amino group, and a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly for protecting amines .
Chemical Reactions Analysis
In general, Boc-protected amino acids can participate in a variety of reactions. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Boc-protected amino acids are typically solid at room temperature .Scientific Research Applications
Peptide Synthesis
BoC-D-Cyclopentylalanine is widely used in the field of peptide synthesis. The tert-butoxycarbonyl (BoC) group serves as a protective group for amines, particularly in the synthesis of peptides. It protects the amino group from unwanted reactions during peptide bond formation. After the peptide chain is assembled, the BoC group can be removed under acidic conditions without affecting the rest of the molecule .
Medicinal Chemistry
In medicinal chemistry, BoC-D-Cyclopentylalanine is utilized to create novel drug candidates. Its unique structure, featuring a cyclopentyl ring, can impart significant conformational constraints to peptides, potentially leading to enhanced receptor selectivity and stability against enzymatic degradation .
Bioconjugation
This compound is also employed in bioconjugation techniques where it is used to link peptides to other molecules, including drugs, fluorescent tags, or polymers. The BoC group can be selectively deprotected to reveal the free amine, which can then be conjugated to a target molecule .
Structure-Activity Relationship (SAR) Studies
BoC-D-Cyclopentylalanine is instrumental in SAR studies, where it is incorporated into peptides to study the effect of its cyclopentyl side chain on the biological activity and binding affinity of the peptides to their respective targets .
Proteomics and Metabolomics
Researchers use BoC-D-Cyclopentylalanine in proteomics and metabolomics to synthesize labeled peptides with stable isotopes. These labeled peptides serve as standards or markers in mass spectrometry-based quantification studies .
Chemical Biology
In chemical biology, this compound is used to design and synthesize peptide-based probes that can modulate or monitor biological processes. The incorporation of BoC-D-Cyclopentylalanine into such probes can enhance their specificity and efficacy .
Mechanism of Action
- Boc-D-Cyclopentylalanine primarily targets amino groups in molecules. Specifically, it protects the amino function by converting it to a tert-butyl carbamate (Boc) derivative .
- Boc-D-Cyclopentylalanine is synthesized by reacting cyclopentylalanine with di-tert-butyl dicarbonate (Boc2O). The amine group of cyclopentylalanine attacks the carbonyl carbon of Boc2O, forming a tetrahedral intermediate. Subsequent steps lead to the Boc-protected compound .
Target of Action
Mode of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTWGGHVJJRREA-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473221 |
Source
|
Record name | (R)-2-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPENTYL-PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid | |
CAS RN |
219819-74-6 |
Source
|
Record name | (R)-2-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPENTYL-PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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